molecular formula C17H24BNO3 B2629364 N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 515135-67-8

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

货号: B2629364
CAS 编号: 515135-67-8
分子量: 301.19
InChI 键: GLSSVRGOTTUQNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that plays a significant role in organic synthesis. This compound is particularly notable for its use in the Suzuki–Miyaura coupling reaction, which is a widely applied method for forming carbon-carbon bonds in organic chemistry .

准备方法

The synthesis of N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One reported method includes a five-step substitution reaction . The synthetic route involves the following steps:

    Formation of the cyclopropyl group: This step involves the cyclopropylation of a suitable precursor.

    Introduction of the methyl group: A methyl group is introduced to the benzene ring.

    Attachment of the dioxaborolane group: The dioxaborolane moiety is attached to the benzene ring through a borylation reaction.

    Formation of the benzamide: The benzamide group is formed through an amidation reaction.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography.

化学反应分析

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

科学研究应用

Medicinal Chemistry

Glycogen Synthase Kinase 3 Beta Inhibition
One of the primary applications of this compound is as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). Research indicates that derivatives of this compound exhibit competitive inhibition with IC50 values in the low nanomolar range (e.g., IC50 = 8 nM) . GSK-3β is implicated in numerous diseases, including diabetes and neurodegenerative disorders. The ability to selectively inhibit this kinase opens avenues for therapeutic interventions.

Case Study: GSK-3β Inhibitors
In a study published by MDPI, compounds related to N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide demonstrated not only GSK-3β inhibition but also activity against other kinases such as IKK-β and ROCK-1. This multi-targeting capability suggests its potential use in treating complex diseases that involve multiple signaling pathways .

Chemical Synthesis

Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various other bioactive molecules. For instance, it can be used to prepare cyclopropyl-containing pyrazole derivatives through palladium-catalyzed cross-coupling reactions . The versatility in synthetic applications makes it valuable in the development of new pharmacophores.

Table: Synthetic Applications

Reaction TypeConditionsYield (%)
Palladium-Catalyzed CouplingDMF at 150°C83%
Microwave-Assisted SynthesisDioxane at 110°C65%
Boronate Ester FormationTHF at -78°C81%

Biological Research

Potential Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The inhibition of GSK-3β has been linked to the modulation of cancer cell proliferation and apoptosis pathways. Further research is warranted to explore these effects comprehensively.

Material Science

Applications in Polymer Chemistry
The unique boron chemistry associated with the dioxaborolane moiety allows for potential applications in polymer science. The compound can be utilized as a building block for creating boron-containing polymers that may exhibit enhanced thermal and mechanical properties.

作用机制

The mechanism of action of N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications . The compound’s cyclopropyl and benzamide groups also contribute to its binding affinity and specificity .

相似化合物的比较

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with other boronic acid derivatives, such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile reagent in various chemical and biological applications.

生物活性

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 515135-67-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H24_{24}BNO3_3
  • Molecular Weight : 301.19 g/mol
  • CAS Number : 515135-67-8
  • Storage Conditions : Inert atmosphere at 2-8°C

The compound has been studied for its interaction with various biological targets. Notably, it has shown potential as an inhibitor of certain enzymes and receptors involved in disease processes.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific kinases and polymerases that are critical in viral replication and cancer cell proliferation.
  • Antiviral Activity : Research has highlighted its potential against viral infections by targeting the RNA-dependent RNA polymerase NS5B. Compounds structurally related to this benzamide have demonstrated significant inhibition in enzymatic assays with IC50_{50} values below 50 nM for various genotypes of viruses .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound.

Study Biological Activity IC50_{50} Target Notes
Study ANS5B Inhibition< 50 nMRNA PolymeraseEffective against multiple viral strains
Study BCYP3A4 Inhibition0.34 μMCytochrome P450Time-dependent inhibition observed
Study CCell ViabilityEC50_{50} < 100 nMCancer Cell LinesPromising results in vitro

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral properties of related compounds, N-cyclopropyl-4-methyl derivatives exhibited robust activity against Hepatitis C virus (HCV). The structure was optimized to enhance potency while minimizing cytotoxicity.
  • Cancer Research : The compound's ability to inhibit specific kinases involved in cell signaling pathways has been investigated. One study reported a significant reduction in cell proliferation in breast cancer cell lines treated with this compound at micromolar concentrations.

Safety and Toxicity

While the compound shows promise in various therapeutic areas, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)

These findings underscore the importance of further toxicological studies to establish safe usage parameters.

属性

IUPAC Name

N-cyclopropyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-11-6-7-12(15(20)19-13-8-9-13)10-14(11)18-21-16(2,3)17(4,5)22-18/h6-7,10,13H,8-9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSSVRGOTTUQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (WO200700565, 5.47 g, 20.87 mmol) in N,N′-dimethylformamide (55 mL) were added cyclopropylamine (1.76 mL, 25.08 mmol), diisopropylethylamine (8.00 mL, 45.93 mmol) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.62 g, 20.04 mmol). The clear solution was stirred at room temperature overnight. The mixture was then concentrated in vacuo and the residue was taken up with ethyl acetate and the organic phase was washed with 4% aqueous sodium bicarbonate solution, water, brine, dried (MgSO4) and concentrated to afford an oily residue. The oil was triturated with a mixture of hexanes and diethyl ether to give the title compound (5.78 g, 96%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
96%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。